4-(3-Clorobencil)-3-ciano-N-(tiazol-2-il)bencensulfonamida

Descripción general

Descripción

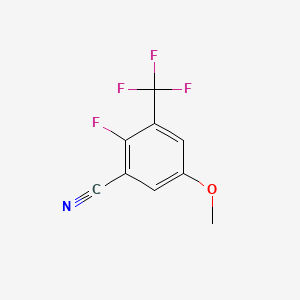

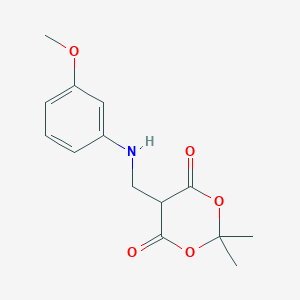

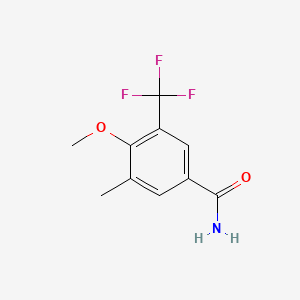

The compound “4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a cyano group, a thiazol group, and a benzenesulfonamide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .

Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps, including the formation of the thiazol ring, the introduction of the chlorobenzyl group, and the attachment of the benzenesulfonamide group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiazol and benzene rings could contribute to the compound’s stability .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the cyano group might make the compound susceptible to nucleophilic attack, while the chlorobenzyl group could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar groups like cyano and sulfonamide could impact the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Este compuesto ha sido estudiado por su potencial como agente antimicrobiano. El núcleo de tiazol, que es parte de la estructura de este compuesto, es conocido por exhibir actividad antimicrobiana al bloquear la biosíntesis de ciertos lípidos bacterianos . Esto podría ser particularmente útil en el desarrollo de nuevos tratamientos para infecciones bacterianas que son resistentes a los antibióticos actuales.

Propiedades Anticancerígenas

La parte de bencensulfonamida dentro de este compuesto se ha asociado con efectos antiproliferativos, particularmente contra líneas celulares cancerosas como el adenocarcinoma mamario humano (MCF7) . La investigación en esta aplicación podría conducir al desarrollo de nuevos agentes quimioterapéuticos.

Combate a la Resistencia a los Medicamentos

Debido al aumento de patógenos resistentes a los medicamentos y células cancerosas, existe la necesidad de nuevas actividades farmacológicas. Compuestos como la 4-(3-Clorobencil)-3-ciano-N-(tiazol-2-il)bencensulfonamida se están sintetizando y estudiando para combatir la resistencia a los medicamentos antimicrobianos y anticancerígenos .

Estudios de Acoplamiento Molecular

Los estudios de acoplamiento molecular son esenciales para comprender cómo un compuesto interactúa con los objetivos biológicos. Los derivados de este compuesto han mostrado resultados prometedores en las puntuaciones de acoplamiento, lo que indica un potencial para su uso como compuestos líderes en el diseño racional de fármacos .

Actividad Antituberculosa

Los derivados de tiazol se han identificado por su potencial en el tratamiento de la tuberculosis. El compuesto en cuestión podría investigarse por su eficacia contra Mycobacterium tuberculosis, ofreciendo una nueva vía para la terapia antituberculosa .

Efectos Antiinflamatorios y Analgésicos

Los componentes de tiazol y bencensulfonamida son conocidos por poseer propiedades antiinflamatorias y analgésicas. Esto sugiere que el compuesto podría investigarse para su uso en el control del dolor y la inflamación .

Aplicaciones Antimicetobacterianas y Antifúngicas

La investigación ha indicado que los compuestos basados en tiazol pueden actuar contra especies micetobacterianas y fúngicas. Este compuesto podría ser parte de nuevos tratamientos para enfermedades causadas por estos organismos .

Actividad Quimioterapéutica

Las características estructurales de este compuesto sugieren que podría explorarse para diversas actividades quimioterapéuticas. Sus efectos potenciales sobre diferentes tipos de cáncer, más allá del cáncer de mama, podrían ser un área de investigación significativa .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(3-chlorophenyl)methyl]-3-cyano-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2S2/c18-15-3-1-2-12(9-15)8-13-4-5-16(10-14(13)11-19)25(22,23)21-17-20-6-7-24-17/h1-7,9-10H,8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLUTMUKYKXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=CS3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1405345.png)